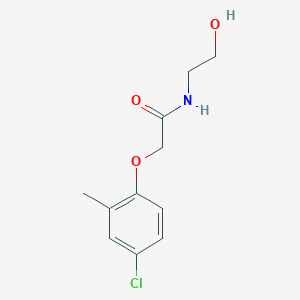

2-(4-Chlor-2-methylphenoxy)-N-(2-Hydroxyethyl)acetamid

Übersicht

Beschreibung

2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group and a hydroxyethylacetamide moiety.

Wissenschaftliche Forschungsanwendungen

2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of herbicidal ionic liquids and other agrochemicals.

Biology: Studied for its potential biological activities, including herbicidal properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of various industrial chemicals and materials.

Wirkmechanismus

Target of Action

It is known that the compound is related to (4-chloro-2-methylphenoxy)acetic acid (mcpa), a synthetic auxin . Auxins are a class of plant hormones that play a crucial role in the coordination of many growth and behavioral processes in the plant’s life cycle .

Mode of Action

As a synthetic auxin, MCPA mimics the action of natural auxins. It binds to auxin receptors, triggering a series of events that lead to changes in gene expression, cell growth, and differentiation

Biochemical Pathways

As a synthetic auxin, it is likely to affect the auxin signaling pathway, which plays a key role in plant growth and development .

Result of Action

As a synthetic auxin, it is likely to affect cell growth and differentiation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide typically involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid to form 4-chloro-2-methylphenoxyacetic acid. This intermediate is then reacted with 2-aminoethanol under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxyacetamides.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Dichlorophenoxyacetic acid (2,4-D): Another synthetic auxin used as a herbicide.

Mecoprop: A phenoxy herbicide similar in structure and function.

Dicamba: A benzoic acid herbicide with similar herbicidal properties.

Uniqueness

2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities. Its hydroxyethylacetamide moiety differentiates it from other phenoxy herbicides, potentially offering different solubility, stability, and efficacy profiles.

Biologische Aktivität

2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide, with the molecular formula C₁₁H₁₄ClNO₃ and CAS number 7462-18-2, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a chlorinated phenoxy group combined with a hydroxyethylacetamide moiety, which enhances its solubility and bioactivity. Its primary applications are in herbicidal formulations and potential therapeutic uses in medicine.

Chemical Structure and Properties

The structure of 2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide is characterized by:

- Chlorinated Phenoxy Group : Known for herbicidal properties.

- Hydroxyethylacetamide Moiety : Enhances solubility and potential bioactivity.

Herbicidal Properties

Research indicates that 2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide exhibits significant herbicidal activity, particularly against broadleaf weeds. This is attributed to its structural similarities to other phenoxy herbicides, such as MCPA (4-chloro-2-methylphenoxyacetic acid), which acts as a synthetic auxin. The compound mimics natural auxins, binding to auxin receptors and triggering cellular growth processes that lead to the death of susceptible plants.

Antimicrobial and Anticancer Potential

In addition to its herbicidal properties, preliminary studies suggest that this compound may possess antimicrobial and anticancer activities. The specific mechanisms are not fully elucidated but may involve modulation of biochemical pathways related to cell proliferation and apoptosis.

The mechanism through which 2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide exerts its effects includes:

- Target Interaction : The compound interacts with specific molecular targets, including enzymes and receptors involved in plant growth regulation.

- Biochemical Pathways : It likely affects the auxin signaling pathway, crucial for plant development, leading to altered gene expression and cell differentiation .

Case Studies

Several studies have investigated the biological activity of 2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide:

- Herbicidal Efficacy : Field trials demonstrated effectiveness against common broadleaf weeds, showing promise for agricultural applications.

- Antimicrobial Activity : Laboratory tests indicated that the compound exhibited inhibitory effects against certain bacterial strains, suggesting potential use in developing antimicrobial agents.

Data Tables

| Biological Activity | Description | References |

|---|---|---|

| Herbicidal | Effective against broadleaf weeds; mimics natural auxins | |

| Antimicrobial | Inhibitory effects on bacterial strains | |

| Anticancer | Potential modulation of cancer cell proliferation |

Eigenschaften

IUPAC Name |

2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3/c1-8-6-9(12)2-3-10(8)16-7-11(15)13-4-5-14/h2-3,6,14H,4-5,7H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIVFRLGWBAESV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50973674 | |

| Record name | 2-(4-Chloro-2-methylphenoxy)-N-(2-hydroxyethyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7462-18-2, 5809-83-6 | |

| Record name | NSC404173 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Chloro-2-methylphenoxy)-N-(2-hydroxyethyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.